2-(Quinazolin-2-YL)aniline
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Overview
Description
2-(Quinazolin-2-YL)aniline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities and significant role in medicinal chemistry. Quinazoline derivatives are widely studied due to their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinazolin-2-YL)aniline typically involves the cyclization of 2-aminobenzonitrile with various reagents. One common method includes the reaction of 2-aminobenzonitrile with formamide under acidic conditions to yield the quinazoline core, followed by further functionalization to introduce the aniline group .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, such as the use of ruthenium or manganese catalysts, to facilitate the formation of the quinazoline ring. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinazolin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring to produce different analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, substituted quinazolines, and various functionalized aniline compounds .
Scientific Research Applications
2-(Quinazolin-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, antibacterial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 2-(Quinazolin-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Quinazolinone: Similar in structure but with a carbonyl group at the C-2 position.
Quinazoline: The parent compound without the aniline group.
2-Aminobenzonitrile: A precursor in the synthesis of 2-(Quinazolin-2-YL)aniline.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H11N3 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-quinazolin-2-ylaniline |
InChI |
InChI=1S/C14H11N3/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H,15H2 |
InChI Key |
OAIHYVNGUNIASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3N |
Origin of Product |
United States |
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